molecular formula C14H11F3 B1297645 1-Benzyl-4-(trifluoromethyl)benzene CAS No. 34239-04-8

1-Benzyl-4-(trifluoromethyl)benzene

Cat. No. B1297645
CAS RN: 34239-04-8
M. Wt: 236.23 g/mol
InChI Key: CBGATXAZTATZRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-Benzyl-4-(trifluoromethyl)benzene” has been reported in the literature . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Also, three derivatives of phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donors and 1,4-bis(trifluoromethyl)benzene as an acceptor were synthesized .

Scientific Research Applications

Chemical Synthesis and Modification

1-Benzyl-4-(trifluoromethyl)benzene, like similar trifluoromethylated aromatic compounds, has significant applications in chemical synthesis. For instance, in the study by Schlosser et al. (1998), 1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange, illustrating its potential use in electrophilic substitution reactions (Schlosser, Porwisiak, & Mongin, 1998). Similarly, Mejía and Togni (2012) explored the catalytic trifluoromethylation of aromatic compounds, demonstrating the reactivity of trifluoromethyl groups in various synthetic applications (Mejía & Togni, 2012).

Materials Science

In materials science, the incorporation of trifluoromethyl groups into polymers and other materials can impart unique properties. For instance, Yu Xin-hai (2010) synthesized a novel fluorine-containing polyetherimide using a compound related to 1-Benzyl-4-(trifluoromethyl)benzene, highlighting the material's beneficial properties like thermal stability (Yu Xin-hai, 2010).

Future Directions

Research on similar compounds suggests potential future directions. For instance, “1,4-Bis(trifluoromethyl)benzene” has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . This suggests that “1-Benzyl-4-(trifluoromethyl)benzene” and similar compounds could have potential applications in the field of materials science and optoelectronics .

properties

IUPAC Name

1-benzyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGATXAZTATZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344533
Record name 1-Benzyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(trifluoromethyl)benzene

CAS RN

34239-04-8
Record name 1-Benzyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C Zhong, H Tang, B Cui, Y Shi, C Cao - Research on Chemical …, 2022 - Springer
A palladium-catalyzed Suzuki cross-coupling of benzyl ammonium triflates via activation of a Csp 3 –N bond to construct a Csp 3 –Csp 2 bond is described. Various boronic acids can …
Number of citations: 2 link.springer.com
ST Chang, Q Li, RT Chiang, HM Gau - Tetrahedron, 2012 - Elsevier
Three benzyltitanium compounds of (ArCH 2 )Ti(Oi-Pr) 3 (Ar = Ph (1a), 4-MeOC 6 H 4 (1b), 4-FC 6 H 4 (1c)) were prepared and used as benzyl nucleophiles for coupling reactions with …
Number of citations: 33 www.sciencedirect.com
CI Someya, S Inoue, S Krackl, E Irran, S Enthaler - 2012 - Wiley Online Library
Acetyl‐ [1a; 3,5‐CF 3 , 1‐C(=O)CH 3 ] and 1‐benzoyl‐5‐hydroxypyrazolines [1b; 3,5‐CF 3 , 1‐C(=O)C 6 H 5 ] have been synthesized and treated with Ni(OAc) 2 ·4H 2 O in the presence …
JH Son, JS Zhu, PW Phuan, O Cil… - Journal of medicinal …, 2017 - ACS Publications
We previously identified phenylquinoxalinone CFTR act -J027 (4) as a cystic fibrosis transmembrane conductance regulator (CFTR) activator with an EC 50 of ∼200 nM and …
Number of citations: 29 pubs.acs.org
S Cole, J Cole - 2017 - urresearch.rochester.edu
Biographical Sketch Laura KG Ackerman was born and raised in Honolulu, Hawai ‘i. After graduating from Punahou School in 2005, she enrolled in Claremont McKenna College (CMC) …
Number of citations: 1 urresearch.rochester.edu
J Rygus - 2017 - qspace.library.queensu.ca
The palladium-catalyzed Suzuki-Miyaura cross-coupling, in which a carbon-carbon bond is formed between an organohalide or pseudo-halide electrophile and an organoboron …
Number of citations: 0 qspace.library.queensu.ca
M Haberberger, CI Someya, A Company, E Irran… - Catalysis letters, 2012 - Springer
In the present study, the nickel-catalyzed cross coupling of aryl halides with benzyl zinc bromides or dialkyl zinc reagents to create C(sp 2 )–C(sp 3 ) bonds has been explored. As pre-…
Number of citations: 2 link.springer.com
Y Xia, F Hu, Y Xia, Z Liu, F Ye, Y Zhang, J Wang - Synthesis, 2017 - thieme-connect.com
A palladium-catalyzed reductive coupling between N-tosylhydrazones and aryl bromides has been developed. The reaction provides an efficient method for the synthesis of …
Number of citations: 22 www.thieme-connect.com
JC Tellis - 2016 - search.proquest.com
Transition metal-catalyzed cross-coupling has afforded synthetic chemists a remarkable variety of effective protocols for the construction of CC bonds. However, despite the widespread …
Number of citations: 2 search.proquest.com
J Li, CY Huang, CJ Li - Chem, 2022 - cell.com
Prized for their ability to streamline organic synthesis, cross-couplings have become fundamental reactions in many settings. In photoinduced cross-coupling chemistry, …
Number of citations: 13 www.cell.com

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